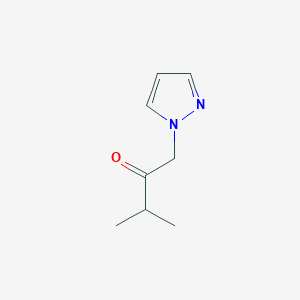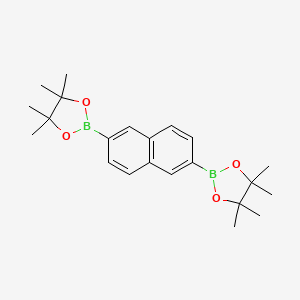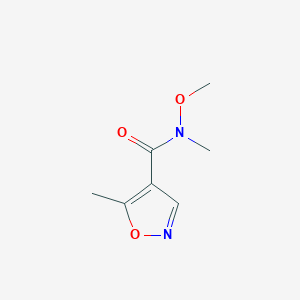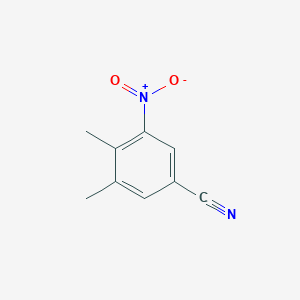
N-(2-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Asymmetric Synthesis
- A study by Froelich et al. (1996) discusses the asymmetric synthesis of 2-(1-aminoalkyl) piperidines, demonstrating the utility of N-(2-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride in synthesizing diamines and diamino alcohols which have applications in medicinal chemistry (Froelich et al., 1996).
Synthesis of Heterocyclic Schiff Bases
- Research by Pandey and Srivastava (2011) indicates that derivatives of 3-aminomethyl pyridine, related to this compound, can be synthesized and have shown potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Cholinergic and Dopaminergic Effects
- A study by Ginos et al. (1975) explores the effects of molecular segments of apomorphine and dopaminergic effects of N,N-dialkylated dopamines, highlighting the importance of compounds like this compound in neurological research (Ginos et al., 1975).
Synthesis and Bioactivity
- Xue Si-jia (2011) synthesized a compound related to this compound, demonstrating its potential inhibitory activities against fungi (Xue Si-jia, 2011).
Pharmacological Properties
- Tacke et al. (2003) studied sila-analogues of high-affinity, selective σ ligands of the Spiro[indane-1,4‘-piperidine] type, indicating the importance of such compounds in developing ligands with high affinity and selectivity for central nervous system receptors (Tacke et al., 2003).
Bone Formation and Wnt Beta-Catenin Signaling
- Pelletier et al. (2009) discuss the discovery and optimization of a compound targeting the Wnt beta-catenin cellular messaging system, highlighting the potential role of similar compounds in treating bone disorders (Pelletier et al., 2009).
Dual Inhibition of Cholinesterase and Monoamine Oxidase
- Bautista-Aguilera et al. (2014) synthesized a new compound as a cholinesterase and monoamine oxidase dual inhibitor, demonstrating the utility of similar compounds in neurological research (Bautista-Aguilera et al., 2014).
Cellular Imaging and Photocytotoxicity
- Basu et al. (2014) synthesized iron(III) complexes for cellular imaging and photocytotoxicity studies, indicating potential applications in medical imaging and therapy (Basu et al., 2014).
Propiedades
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-piperidin-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-12-5-2-3-7-14(12)11-16-10-13-6-4-8-15-9-13;/h2-3,5,7,13,15-16H,4,6,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKOEERUKSVLOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol](/img/structure/B1457221.png)
![9-Phenyl-9H,9'H-[3,3']bicarbazolyl](/img/structure/B1457222.png)

![4-Chloro-5-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B1457224.png)
![4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B1457225.png)

![Methyl benzo[d]thiazole-7-carboxylate](/img/structure/B1457228.png)






